Cell Permeability: Myristoylation Enables Intracellular PKA Inhibition in Intact Cells
Grtgrrnai (myristoylated PKI 14-22 amide) is functionally cell-permeable, enabling it to inhibit intracellular PKA in intact pancreatic β-cells. In contrast, its non-myristoylated analog, PKI 14-22 amide, is not cell-permeable and is thus restricted to use in cell-free lysates or when introduced by microinjection [1]. This functional difference is attributed to the N-terminal myristoyl group, which enhances membrane association and cellular uptake .
| Evidence Dimension | Cell Permeability / Intracellular Target Engagement |
|---|---|
| Target Compound Data | Concentration-dependent inhibition of insulin secretion in intact rat pancreatic islets. |
| Comparator Or Baseline | Non-myristoylated PKI 14-22 amide: No effect in intact cells due to lack of cell permeability. |
| Quantified Difference | Myristoylated peptide is functional in intact cells; non-myristoylated peptide is not. |
| Conditions | Intact rat islets of Langerhans; insulin secretion assay stimulated by dibutyryl cAMP and forskolin. |
Why This Matters
Procurement of the myristoylated form is mandatory for any experimental design involving intact cells or tissues, as the non-myristoylated form will yield false-negative results.
- [1] Harris TE, Persaud SJ, Jones PM. Pseudosubstrate inhibition of cyclic AMP-dependent protein kinase in intact pancreatic islets: effects on cyclic AMP-dependent and glucose-dependent insulin secretion. Biochem Biophys Res Commun. 1997;232(3):648-51. doi:10.1006/bbrc.1997.6352. PMID: 9126330. View Source
